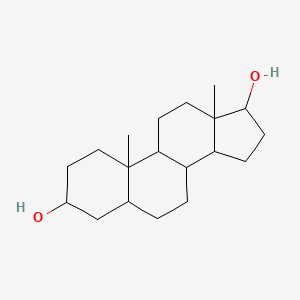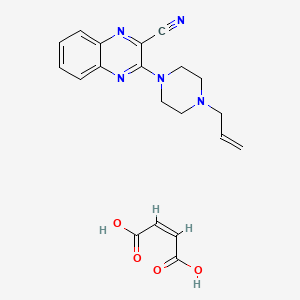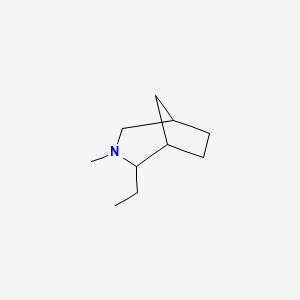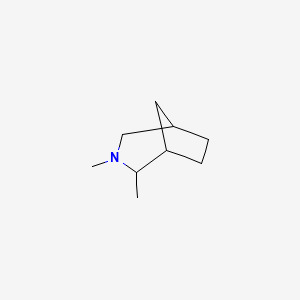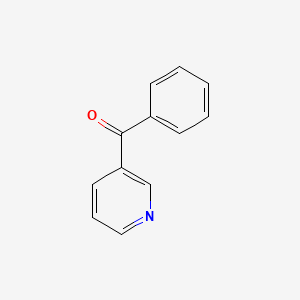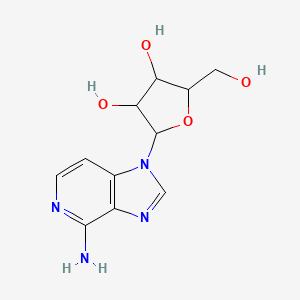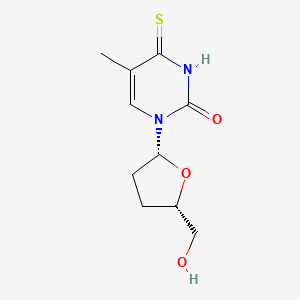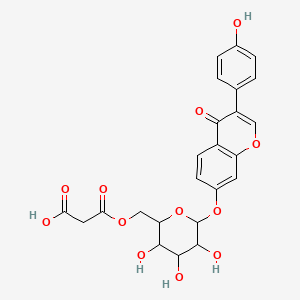
Malonyldaidzin
概要
説明
Malonyldaidzin is a type of isoflavone glucoside, which is primarily found in soybean plants . It is considered a major form of isoflavonoids in these plants . The physiological functions and genes responsible for their biosynthesis are not yet fully understood .
Synthesis Analysis
The synthesis of malonyldaidzin involves key isoflavone biosynthesis enzymes such as glucosyltransferase and malonyltransferase . These enzymes act on common branches in the phenylpropanoid pathway . In the process of fungal symbiosis, malonyldaidzin can promote spore germination, mycelial formation and growth, root colonization, and the formation of root clumps .Molecular Structure Analysis
The molecular formula of malonyldaidzin is C24H22O12 . It has an average mass of 502.424 Da and a monoisotopic mass of 502.111115 Da . The molecule has 5 defined stereocenters .Chemical Reactions Analysis
Malonyldaidzin undergoes conversion and degradation reactions under alkaline conditions and elevated temperatures . The rates of these reactions increase as temperature and pH increase .Physical And Chemical Properties Analysis
Malonyldaidzin has a density of 1.6±0.1 g/cm3, a boiling point of 823.5±65.0 °C at 760 mmHg, and a flash point of 283.5±27.8 °C . It has 12 H bond acceptors, 5 H bond donors, and 8 freely rotating bonds .科学的研究の応用
Agricultural Biotechnology
Malonyldaidzin plays a significant role in the development of stress-resistant crops. Studies have shown that certain enzymes, such as GmIMaT1 and GmIMaT3, modify isoflavone glucosides in soybean under various stresses . This modification process, which involves Malonyldaidzin, is crucial for enhancing the plant’s resilience to environmental stressors, potentially leading to more robust crop yields.
Phytochemistry and Plant Metabolism
In phytochemical research, Malonyldaidzin’s content in plants like soybeans is a key indicator of their metabolic responses to treatments, such as exposure to strontium . The compound’s levels are affected by both long-term and short-term treatments, providing insights into the plant’s physiological changes and adaptation mechanisms.
Environmental Stress Research
The impact of environmental factors on isoflavone composition in plants, including Malonyldaidzin, is a vital area of study. Research has demonstrated that environmental stresses can alter the concentration of Malonyldaidzin in plants, which in turn affects their growth and development .
Biochemical Studies
Biochemical studies involving Malonyldaidzin focus on understanding its role in the biosynthesis of other isoflavonoids. Enzymatic studies reveal how Malonyldaidzin interacts with other compounds and enzymes, shedding light on its metabolic pathways .
Genetic Engineering
Genetic engineering research utilizes Malonyldaidzin to explore gene functions related to isoflavone biosynthesis. By manipulating genes that affect Malonyldaidzin levels, scientists can better understand the genetic control of isoflavone production in plants .
Soil Science and Plant Nutrition
The concentration of Malonyldaidzin in plants can indicate the nutrient status of soils and the effectiveness of fertilization strategies. It serves as a biomarker for assessing the nutritional intake of plants and optimizing agricultural practices .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Malonyldaidzin, also known as Daidzin 6’'-O-Malonate, is a malonylated isoflavone primarily found in soybean seeds . It is a glycosyloxyisoflavone that is daidzein substituted by a 6- O - (carboxyacetyl)-β- D -glucopyranosyl residue at position 7 via a glycosidic linkage .
Mode of Action
It is suggested that it may have a protective effect on the eye . It is also known to produce intensely undesirable taste effects such as bitter, astringent, and dry mouth feeling .
Biochemical Pathways
Malonyldaidzin is involved in the isoflavone biosynthesis pathway. It is synthesized from daidzin via the enzyme malonyl-CoA:isoflavone 7-O-glucoside 6’'-O-malonyltransferase . Accumulated metabolites in vacuoles, such as genistin, daidzin, 6′′-O-malonylgenistin, and 6′′-O-malonyldaidzin, are released to apoplasts by ABC transporters and converted to genistein and daidzein in the presence of isoflavone conjugate-hydrolyzing β-glucosidase (ICHG) expressed in the apoplast and cell wall .
Pharmacokinetics
It is known that conjugates of daidzein were degraded much faster than daidzein, with degradation rate constants of 851 d −1 for malonyldaidzin .
Result of Action
It is known that overexpression in hairy roots of gmmat2 and gmmat4 produced more malonyldaidzin, malonylgenistin, and malonylglycitin, and resulted in more nodules than control .
Action Environment
The action of Malonyldaidzin is influenced by various environmental factors. For example, it has been suggested that secretion of isoflavones into the rhizosphere is higher during vegetative stages than during reproductive stages in field-grown soybean . GmMaT1 is primarily localized to the endoplasmic reticulum while GmMaT3 is primarily in the cytosol . These two enzymes respond differently to various factors in modifying isoflavone 7- O -glucosides under various stresses .
特性
IUPAC Name |
3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O12/c25-12-3-1-11(2-4-12)15-9-33-16-7-13(5-6-14(16)20(15)29)35-24-23(32)22(31)21(30)17(36-24)10-34-19(28)8-18(26)27/h1-7,9,17,21-25,30-32H,8,10H2,(H,26,27)/t17-,21-,22+,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXMHWSVSZKYBT-ASDZUOGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319060 | |
| Record name | 6′′-O-Malonyldaidzin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Malonyldaidzin | |
CAS RN |
124590-31-4 | |
| Record name | 6′′-O-Malonyldaidzin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124590-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malonyldaidzin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124590314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6′′-O-Malonyldaidzin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MALONYLDAIDZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54CE6OWE7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Malonyldaidzin?
A1: Malonyldaidzin is a malonylglucoside isoflavone primarily found in soybeans (Glycine max). It is a conjugate of daidzin, another soybean isoflavone, with a malonyl group attached to the sugar moiety.
Q2: What is the chemical structure of Malonyldaidzin?
A2: Malonyldaidzin is a conjugate of daidzein with glucose and malonic acid. While the provided articles do not offer a specific molecular structure, they do confirm its identity through techniques such as HPLC-ESI-MSn, NMR, UV, and IR. []
Q3: How is Malonyldaidzin biosynthesized in soybeans?
A3: Malonyldaidzin biosynthesis involves several key enzymes in the isoflavonoid pathway: * GmMaT2: This enzyme catalyzes the transfer of a malonyl group from malonyl-CoA to daidzin, forming malonyldaidzin. Overexpression of GmMaT2 in soybean hairy roots leads to increased levels of malonyldaidzin. [] * GmIMaT1 and GmIMaT3: These recently discovered enzymes also contribute to malonyldaidzin biosynthesis by transferring malonyl groups to isoflavone glucosides. Overexpression or knockdown of these enzymes distinctly influences malonyldaidzin levels. []
Q4: Which factors impact Malonyldaidzin levels in soybean products?
A4: Multiple factors influence Malonyldaidzin content: * Soybean Variety: Different soybean varieties exhibit varied isoflavone profiles. Some studies highlight that American soybean varieties generally have higher Malonyldaidzin levels compared to Japanese varieties. [, ] * Crop Year and Location: Environmental conditions during the growing season, including temperature, rainfall, and location, can significantly impact isoflavone concentrations. [, , ] * Germination: During germination, Malonyldaidzin levels tend to decrease in the radicles while increasing in the cotyledons. [, ] * Processing Techniques: Food processing methods significantly alter isoflavone profiles. For instance, heat treatments used in tempeh, soymilk, and tofu production can decrease Malonyldaidzin concentrations. [, , ] * Elicitors: Treatment with elicitors like salicylic acid and methyl jasmonate can significantly enhance isoflavone production in soybean sprouts, including Malonyldaidzin. [, , ] * Stress Conditions: Exposure to abiotic stresses such as strontium can influence Malonyldaidzin levels in soybean. [, , ]
Q5: How bioavailable is Malonyldaidzin compared to its aglycone form, daidzein?
A5: Research indicates that Malonyldaidzin, a conjugated form of daidzein, has significantly lower bioavailability compared to its aglycone counterpart. [] This difference in bioavailability is likely due to the malonyl group, which can affect absorption and metabolism.
Q6: How is Malonyldaidzin metabolized in the body?
A6: While detailed metabolic pathways for Malonyldaidzin were not provided in the papers, it's likely hydrolyzed in the digestive system to daidzein by enzymes like β-glucosidases. [, ] Further metabolism of daidzein then occurs, resulting in various metabolites.
Q7: How is Malonyldaidzin analyzed and quantified?
A7: High-performance liquid chromatography (HPLC) is the primary technique for analyzing and quantifying Malonyldaidzin in soybean and soy-based products. [, , , , ] This method often employs reversed-phase C18 columns and ultraviolet (UV) detection for separation and quantification.
Q8: What are the challenges in analyzing Malonyldaidzin?
A8: Malonyldaidzin's thermal instability poses a challenge during analysis, as it can convert into other isoflavone forms upon heating. [] Accurate quantification necessitates careful control of extraction and analytical conditions to minimize degradation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





